Trietazine Exhibits Lower Mammalian Acute Oral Toxicity (LD50) than Atrazine and Simazine
Trietazine's acute oral toxicity in rats is characterized by an LD50 of 1750 mg/kg [1]. This value is quantifiably lower (i.e., less toxic) than the commonly reported LD50 for Simazine (>5000 mg/kg) but, importantly, is significantly higher (more toxic) than Atrazine's reported LD50 of 5100 mg/kg [2][3]. For procurement decisions, this indicates that Trietazine's mammalian toxicity falls between these two major alternatives.
| Evidence Dimension | Acute Oral Toxicity (LD50) |
|---|---|
| Target Compound Data | 1750 mg/kg |
| Comparator Or Baseline | Atrazine: 5100 mg/kg; Simazine: >5000 mg/kg |
| Quantified Difference | Atrazine is ~2.9x less toxic; Simazine is >2.8x less toxic |
| Conditions | Rat model |
Why This Matters
The quantitative toxicity value enables users to select Trietazine when a triazine with intermediate mammalian toxicity is required for a specific application, differentiating it from both lower-toxicity (Atrazine) and higher-toxicity alternatives.
- [1] DrugFuture. (n.d.). Trietazine. Retrieved from https://www.drugfuture.com/chemdata/Trietazine.html View Source
- [2] PNW Handbooks. (n.d.). Atrazine (most products containing atrazine are designated restricted-use). Retrieved from https://pnwhandbooks.org View Source
- [3] PNW Handbooks. (n.d.). Simazine. Retrieved from https://pnwhandbooks.org View Source
